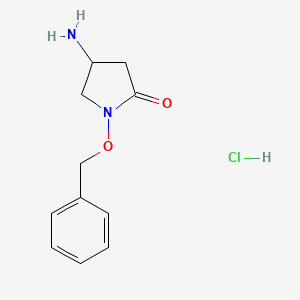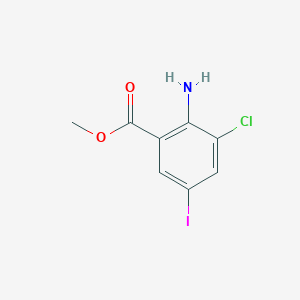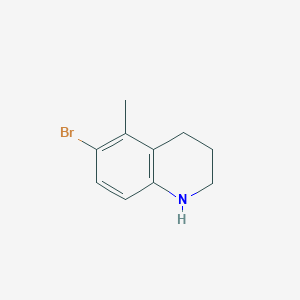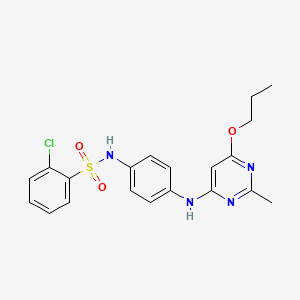![molecular formula C6H8F3NS B2999610 (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane CAS No. 1823879-39-5](/img/structure/B2999610.png)
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane, also known as TFA-TAS or TFA-THA, is a spirocyclic compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane involves its ability to bind to the P2X7 receptor and inhibit its activity. This inhibition leads to a decrease in the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several diseases. Additionally, (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has been shown to modulate the activity of several other receptors, including the NMDA receptor and the GABA receptor, which are involved in pain and anxiety.
Biochemical and Physiological Effects:
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane inhibits the release of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, and TNF-α. Additionally, (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In vivo studies have demonstrated that (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has analgesic and anxiolytic effects, making it a potential therapeutic agent for the treatment of chronic pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane is its high potency and selectivity for the P2X7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Additionally, (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one of the limitations of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane. One potential direction is the development of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane analogs with improved pharmacokinetic properties and longer half-lives. Additionally, further studies are needed to determine the efficacy of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane in the treatment of various diseases, including chronic pain, neurodegenerative diseases, and autoimmune disorders. Finally, the role of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane in modulating other receptors, such as the NMDA receptor and the GABA receptor, warrants further investigation.
Conclusion:
In conclusion, (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane is a spirocyclic compound that has potential therapeutic applications due to its ability to act as a potent and selective inhibitor of the P2X7 receptor. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, as well as the modulation of other receptors involved in pain and anxiety. (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine the full therapeutic potential of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane.
Synthesemethoden
The synthesis of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1,2-diaminocyclohexane in the presence of a base. The reaction yields (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane as a white solid with a high yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane is its ability to act as a potent and selective inhibitor of the P2X7 receptor. This receptor is involved in several physiological processes, including inflammation, pain, and immune response. Inhibition of the P2X7 receptor has been shown to be effective in the treatment of several diseases, including chronic pain, neurodegenerative diseases, and autoimmune disorders.
Eigenschaften
IUPAC Name |
(3R)-3-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NS/c7-6(8,9)4-5(3-11-4)1-10-2-5/h4,10H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVCJJJEQLBKW-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CSC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN1)CS[C@H]2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)


![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)


![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2999544.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2999545.png)


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2999550.png)